

# Indaziflam: A Technical Guide to its Molecular Structure, Properties, and Mode of Action

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## Abstract

Indaziflam is a potent, pre-emergent herbicide belonging to the alkylazine chemical class. It provides long-lasting control of a broad spectrum of grass and broadleaf weeds by inhibiting cellulose biosynthesis, a fundamental process in plant cell wall formation. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, synthesis, and key experimental data related to indaziflam. Detailed methodologies for pivotal toxicological and environmental fate studies are presented to support further research and development.

## Molecular Structure and Physicochemical Properties

Indaziflam is a chiral molecule with a complex stereochemistry that is crucial for its herbicidal activity. Its systematic IUPAC name is N<sup>2</sup>-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine. The commercial product is a specific mixture of diastereomers.

## Chemical Identity

Identifier	Value
IUPAC Name	N <sup>2</sup> -[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine[1]
CAS Number	950782-86-2[1]
Chemical Formula	C <sub>16</sub> H <sub>20</sub> FN <sub>5</sub> [1]
Molar Mass	301.369 g/mol [1]

## Physicochemical Properties

Property	Value
Melting Point	183 °C[1]
Density	1.23 g/mL[1]
Water Solubility	2.8 mg/L (at 20 °C)[1]
Log P (octanol-water partition coefficient)	2.8[1]

## Mechanism of Action: Cellulose Biosynthesis Inhibition

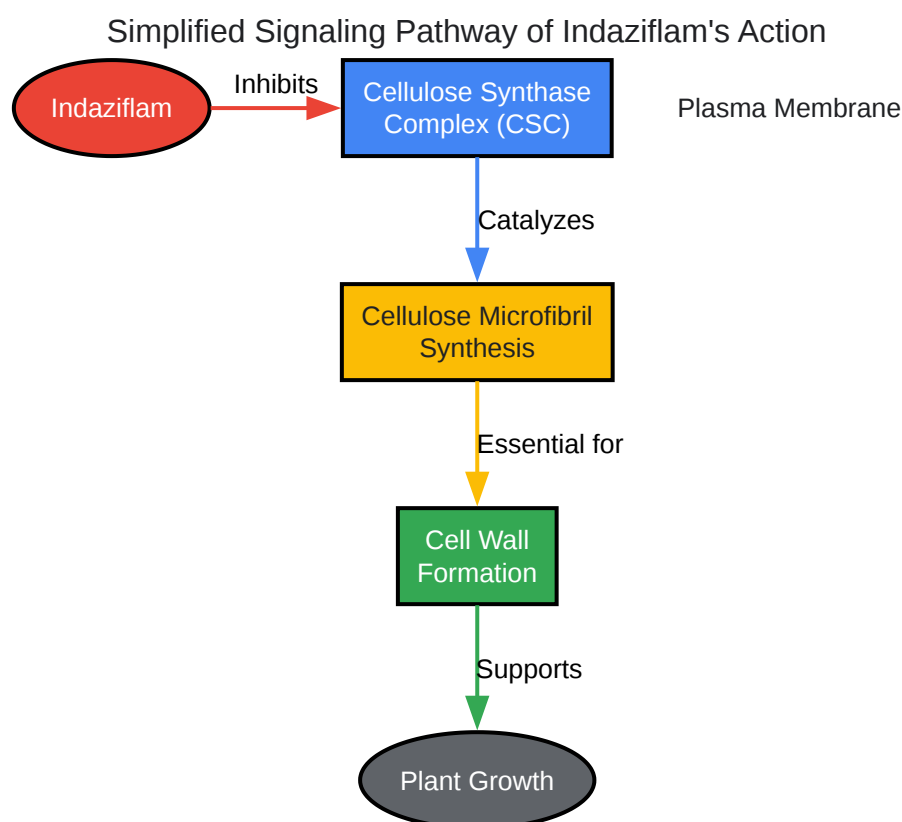
Indaziflam's primary mode of action is the inhibition of cellulose biosynthesis in plants.[2] This disruption of cell wall formation ultimately leads to the death of susceptible weed seedlings.

Indaziflam's inhibitory effect on cellulose biosynthesis is characterized by the following key events:

- **Reduced Velocity of Cellulose Synthase Complexes (CSCs):** Indaziflam slows the movement of CSCs within the plasma membrane.
- **Increased Density of CSCs:** The herbicide causes an accumulation of CSCs in the focal plane of the plasma membrane.

- **No Direct Impact on Microtubules:** Unlike some other cellulose biosynthesis inhibitors, indaziflam does not appear to directly alter the structure or dynamics of cortical microtubules.

The precise molecular target of indaziflam within the cellulose synthase machinery is still under investigation but is known to be different from other classes of cellulose biosynthesis inhibitors.



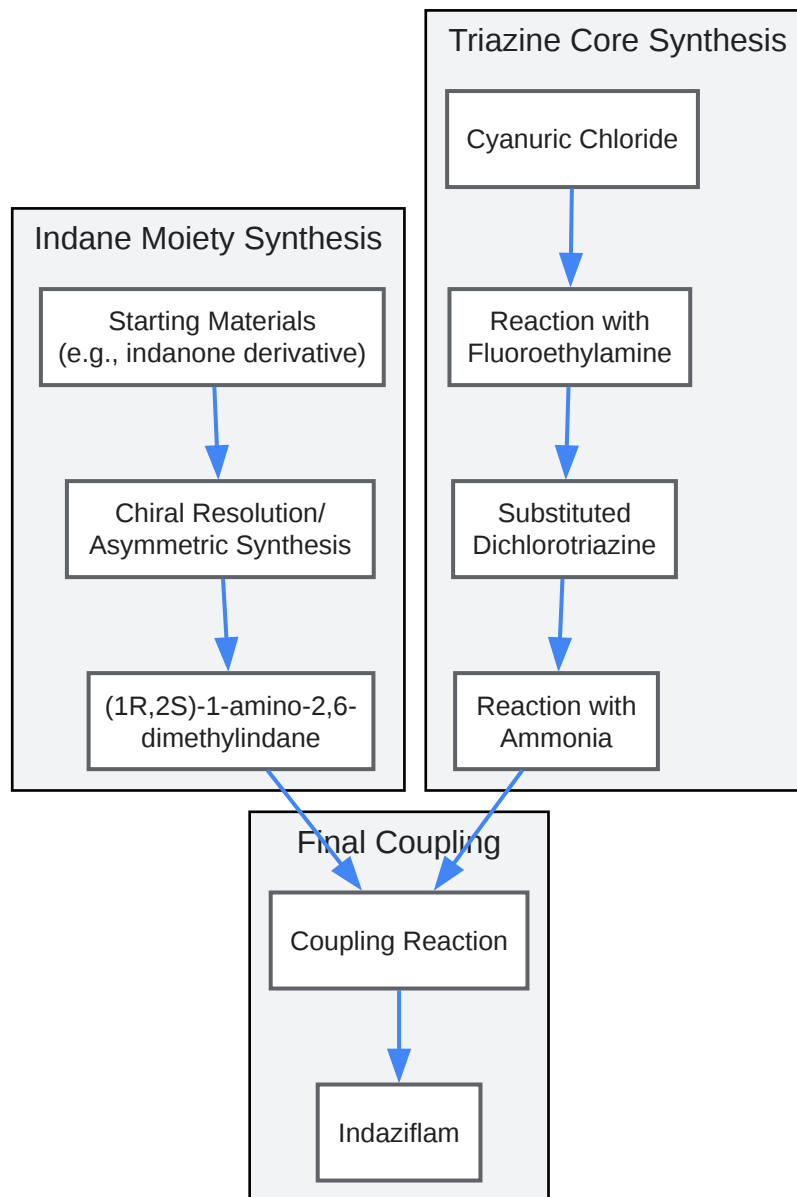
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Figure 1: Simplified signaling pathway of indaziflam's inhibitory action on cellulose biosynthesis.

## Synthesis of Indaziflam

The chemical synthesis of indaziflam is a multi-step process that involves the careful construction of the triazine core and the chiral indane moiety. The key steps are outlined below.

## General Synthesis Workflow for Indaziflam



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Figure 2: A generalized workflow for the chemical synthesis of indaziflam.

## Experimental Protocols

This section details the methodologies for key toxicological and environmental fate studies conducted on indaziflam. These protocols are based on internationally recognized guidelines to ensure data quality and comparability.

## Toxicology Studies

- Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 425.
- Test System: Young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain).
- Administration: A single oral dose of indaziflam is administered via gavage.
- Procedure: A sequential dosing approach is used. The initial dose is selected based on available information. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This continues until the criteria for stopping are met.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.
- Endpoint: The LD<sub>50</sub> (median lethal dose) is calculated using the maximum likelihood method.
- Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 409.
- Test System: Purebred dogs (e.g., Beagle), typically four males and four females per dose group.
- Administration: Indaziflam is administered daily, typically in gelatin capsules, for 90 consecutive days.
- Dose Groups: At least three dose levels and a concurrent control group.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examinations, hematology, clinical chemistry, and urinalysis are conducted at pre-test and at specified intervals during the study.
- Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of tissues from all animals in the control and high-dose groups are examined histopathologically.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

## Environmental Fate Studies

- Guideline: OECD Guideline for the Testing of Chemicals, Section 3, No. 307.
- Test System: A minimum of three different soil types with varying characteristics (e.g., texture, organic carbon content, pH).
- Procedure: Radiolabeled ( $[^{14}\text{C}]$ ) indaziflam is applied to the soil samples. The treated soil is incubated in the dark at a controlled temperature and moisture content for up to 120 days.
- Analysis: At various time intervals, replicate soil samples are extracted and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products. Volatile organics and  $^{14}\text{CO}_2$  are trapped to assess mineralization.
- Endpoint: The rate of degradation of indaziflam and the formation and decline of its major metabolites are determined. The half-life ( $\text{DT}_{50}$ ) of indaziflam in each soil type is calculated.
- Guideline: OECD Guideline for the Testing of Chemicals, Section 3, No. 312.
- Test System: Glass columns packed with representative agricultural soils.
- Procedure: Radiolabeled ( $[^{14}\text{C}]$ ) indaziflam is applied to the surface of the soil columns. The columns are then irrigated with a defined volume of artificial rainwater over a set period (e.g., 48 hours).
- Analysis: The leachate is collected and analyzed for radioactivity. The soil columns are then frozen, sectioned, and each section is analyzed to determine the distribution of radioactivity down the soil profile.
- Endpoint: The mobility of indaziflam and its metabolites in soil is assessed, and a mass balance is calculated.

## Experimental Workflow for a Soil Leaching Column Study

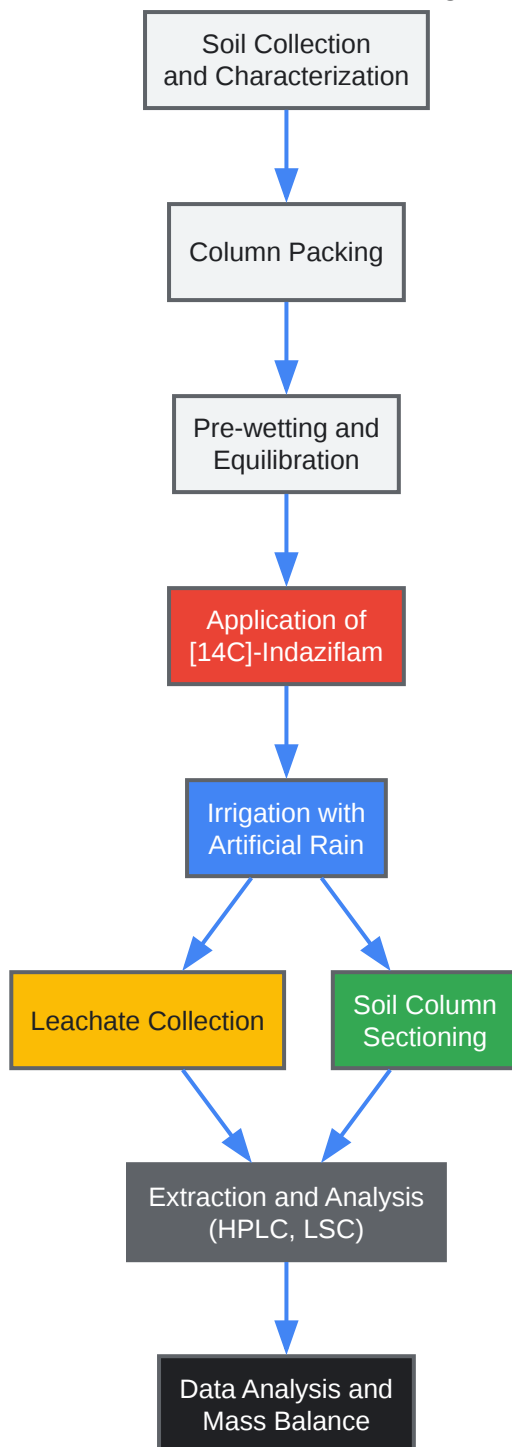
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Figure 3: A representative experimental workflow for a soil leaching column study according to OECD Guideline 312.

## Conclusion

Indaziflam represents a significant advancement in weed management technology due to its novel mode of action and long-lasting residual activity. A thorough understanding of its molecular structure, physicochemical properties, and biological interactions is paramount for its effective and safe use. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the ongoing evaluation and development of this and other herbicidal compounds. Further research into the precise molecular target of indaziflam will undoubtedly provide deeper insights into the complex process of cellulose biosynthesis in plants.

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## References

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